molecular formula C23H36N2O2 B12535639 N~1~-Benzyl-N~4~-dodecylbut-2-enediamide CAS No. 676993-00-3

N~1~-Benzyl-N~4~-dodecylbut-2-enediamide

Cat. No.: B12535639
CAS No.: 676993-00-3
M. Wt: 372.5 g/mol
InChI Key: UPFZHCKBWLWTSB-UHFFFAOYSA-N
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Description

N~1~-Benzyl-N~4~-dodecylbut-2-enediamide is a chemical compound with the molecular formula C23H36N2O2 and a molecular weight of 372.54 g/mol . This compound is characterized by its unique structure, which includes a benzyl group and a dodecyl chain attached to a but-2-enediamide backbone. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N~4~-dodecylbut-2-enediamide typically involves the reaction of N-benzylmaleimide with secondary amines. The reaction proceeds at the double C=C bond and leads to the formation of substituted succinimides . The reaction conditions often include an equimolar ratio of reagents in a 1,4-dioxane medium, with the reaction mixture kept at room temperature or heated to 80–90°C. The resulting compounds are precipitated with water and recrystallized from hexane .

Industrial Production Methods

While specific industrial production methods for N1-Benzyl-N~4~-dodecylbut-2-enediamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

N~1~-Benzyl-N~4~-dodecylbut-2-enediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N1-Benzyl-N~4~-dodecylbut-2-enediamide include secondary amines, triphenylphosphine, and dialkyl acetylenedicarboxylates . Reaction conditions vary depending on the desired product but often involve solvents like 1,4-dioxane and temperatures ranging from room temperature to 90°C .

Major Products Formed

The major products formed from the reactions of N1-Benzyl-N~4~-dodecylbut-2-enediamide include substituted succinimides and pyrrole derivatives . These products are often characterized by their unique structural features and potential biological activities.

Scientific Research Applications

N~1~-Benzyl-N~4~-dodecylbut-2-enediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-Benzyl-N~4~-dodecylbut-2-enediamide involves its interaction with molecular targets through nucleophilic addition reactions. The compound’s structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of specific pathways . detailed studies on its exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-Benzyl-N~4~-dodecylbut-2-enediamide is unique due to its combination of a benzyl group and a long dodecyl chain, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

676993-00-3

Molecular Formula

C23H36N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N'-benzyl-N-dodecylbut-2-enediamide

InChI

InChI=1S/C23H36N2O2/c1-2-3-4-5-6-7-8-9-10-14-19-24-22(26)17-18-23(27)25-20-21-15-12-11-13-16-21/h11-13,15-18H,2-10,14,19-20H2,1H3,(H,24,26)(H,25,27)

InChI Key

UPFZHCKBWLWTSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C=CC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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